molecular formula C23H23NO3 B2724167 N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide CAS No. 923179-07-1

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide

Cat. No.: B2724167
CAS No.: 923179-07-1
M. Wt: 361.441
InChI Key: OOTQFASSBCJTOD-UHFFFAOYSA-N
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Description

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide is a synthetic benzofuran derivative offered for research and development purposes. Benzofuran-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Structural analogs of this compound, specifically other N-(2-aroyl-3-methyl-1-benzofuran-5/6-yl)carboxamide derivatives, have been synthesized and reported in scientific literature for investigation into their potential biological properties . Some substituted benzofuran derivatives have demonstrated notable in vitro antioxidant activity in research studies, making this chemotype a valuable scaffold in this field of inquiry . Furthermore, related heterocyclic compounds are actively being explored for their neuroprotective potential and as inhibitors of enzymes relevant to neurodegenerative diseases . The mechanism of action for such compounds is typically investigated in relation to specific biological targets; for example, some anti-inflammatory benzofuran analogs may function by modulating signaling pathways like NF-κB or MAPK, which are central to the inflammatory response . This product is intended for research applications only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the available scientific literature on benzofuran chemistry and biology for a comprehensive understanding of the potential research applications of this compound class.

Properties

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-15-19-13-12-18(24-23(26)17-10-6-3-7-11-17)14-20(19)27-22(15)21(25)16-8-4-2-5-9-16/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTQFASSBCJTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3CCCCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the formation of the benzofuran core. One common method is the cyclization of ortho-hydroxyaryl ketones with suitable reagents. The benzofuran core can then be functionalized to introduce the benzoyl and methyl groups at the appropriate positions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis or other advanced techniques to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: The compound is being explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: It can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related carboxamide derivatives, particularly the N-(arylcarbamothioyl)cyclohexanecarboxamide series (e.g., H2L1–H2L9) synthesized in Molecules (2009) . Below is a systematic analysis of structural, synthetic, and functional differences:

Structural Differences

Feature N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives (H2L1–H2L9)
Core Structure Benzofuran ring system Thiourea (-NH-CS-NH-) backbone
Substituents 2-Benzoyl, 3-methyl, 6-cyclohexanecarboxamide Varied aryl groups (e.g., chlorophenyl, tolyl, methoxyphenyl)
Electron Effects Benzoyl (electron-withdrawing), methyl (electron-donating) Aryl substituents modulate electron density (e.g., Cl: EWG; OMe: EDG)
Conformation Rigid benzofuran core with planar geometry Flexible thiourea linker allows rotational freedom

Functional and Physicochemical Properties

  • Solubility : The benzofuran core and benzoyl group in the target compound may reduce solubility in polar solvents compared to the thiourea derivatives, which exhibit enhanced solubility due to hydrogen-bonding thiourea moieties .
  • Metal Chelation: H2L1–H2L9 derivatives demonstrate strong metal-binding capabilities via S and O/N donors in the thiourea group .
  • Biological Activity: Thiourea derivatives (H2L1–H2L9) are reported to exhibit antifungal, antitumor, and pesticidal activities . The target compound’s benzofuran scaffold may confer distinct bioactivity, as benzofurans are known for antimicrobial and anti-inflammatory properties.

Crystallographic Analysis

The thiourea derivatives exhibit planar thiourea linkages and intramolecular hydrogen bonds, whereas the target compound’s benzofuran core would likely adopt a rigid, near-planar conformation with intermolecular interactions dominated by carbonyl groups.

Research Implications

The structural divergence between the target compound and thiourea analogs highlights the importance of scaffold selection in drug design. The benzofuran-based carboxamide may offer advantages in stability and aromatic interactions, while thiourea derivatives excel in metal-binding applications. Further studies on the target compound should prioritize crystallographic analysis (using SHELX/ORTEP ) and biological screening to validate its theoretical advantages.

Biological Activity

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on recent studies, highlighting mechanisms of action, case studies, and relevant data.

The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells and exhibit antimicrobial properties.

Apoptosis Induction

Research indicates that this compound can activate apoptotic pathways in various cancer cell lines, particularly K562 cells (a human leukemia cell line). The mechanism involves:

  • Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels in a time-dependent manner, leading to mitochondrial dysfunction.
  • Caspase Activation : It significantly enhances the activity of caspases 3 and 7, which are crucial for the execution phase of apoptosis. For instance, after 48 hours of exposure, a 2.31-fold increase in caspase activity was observed, indicating strong pro-apoptotic effects .

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated moderate antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL, suggesting that it could be a candidate for further development as an antimicrobial agent .

3. Research Findings and Case Studies

Study Overview : A recent study evaluated the biological effects of several benzofuran derivatives, including this compound.

CompoundCell LineApoptosis InductionMIC (µg/mL)
This compoundK562Strong (2.31-fold increase in caspase activity after 48h)16 - 64
Other Benzofuran DerivativeK562ModerateNot specified

Case Study : In a controlled laboratory setting, K562 cells were treated with varying concentrations of the compound. Flow cytometry analyses revealed significant changes in phosphatidylserine distribution, a hallmark of early apoptosis. The study concluded that the compound's ability to induce apoptosis could be leveraged for therapeutic applications in leukemia treatment .

4. Conclusion

The compound this compound exhibits promising biological activities characterized by its ability to induce apoptosis in cancer cells and moderate antibacterial effects. Further research is warranted to explore its full therapeutic potential and mechanisms involved.

Q & A

Q. What are the common synthetic routes for preparing N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide, and how can reaction intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, the benzofuran core is constructed using a [3,3]-sigmatropic rearrangement/aromatization strategy to introduce substituents like the 3-methyl and 2-benzoyl groups . The cyclohexanecarboxamide moiety is then introduced through condensation of cyclohexanecarbonyl chloride with a primary amine. Key intermediates (e.g., thiourea derivatives) are characterized using IR spectroscopy to confirm NH (3256–3134 cm⁻¹) and C=O (1680–1660 cm⁻¹) stretches, while single-crystal X-ray diffraction (SC-XRD) with SHELX software validates bond lengths and angles (e.g., C=O at 1.218 Å, C=S at 1.670 Å) .

Q. How can researchers validate the molecular structure of this compound using crystallographic techniques?

  • Methodological Answer : SC-XRD is the gold standard. Data collection at low temperatures (e.g., 100 K) improves resolution. Refinement using SHELXL (via SHELX suite) allows precise modeling of thermal displacement parameters and hydrogen bonding networks. ORTEP-3 can generate graphical representations of the structure, highlighting deviations in bond angles (e.g., cyclohexane chair conformation distortions) . For example, bond angles in the benzofuran moiety should be cross-checked against literature values (e.g., C–O–C ~105°–110°) to confirm planarity .

Q. What spectroscopic methods are critical for confirming the functional groups in this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify carbonyl (C=O at ~1680 cm⁻¹) and benzofuran C–O–C (1250–1100 cm⁻¹) stretches.
  • NMR : ¹H NMR resolves methyl groups (δ 2.1–2.3 ppm for 3-methylbenzofuran) and aromatic protons (δ 6.8–8.0 ppm for benzoyl). ¹³C NMR confirms cyclohexane carboxamide carbonyl at ~175 ppm.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the exact mass (e.g., 542.3118 for related derivatives) .

Advanced Research Questions

Q. How can conformational analysis of the cyclohexanecarboxamide moiety be performed, and what are the implications for ligand-receptor interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the cyclohexane chair vs. boat conformations. Compare computed bond angles (e.g., C–C–C ~109.5°) with SC-XRD data to identify steric strain. For example, deviations >5° may indicate torsional stress from the benzofuran-benzoyl substituents, affecting binding affinity in biological assays .

Q. What experimental strategies resolve contradictions in crystallographic data, such as unexpected bond lengths or disorder?

  • Methodological Answer :
  • Disorder Modeling : Use SHELXL’s PART instruction to refine disordered atoms (e.g., rotating benzoyl groups).
  • Twinned Data : Employ SHELXL’s TWIN/BASF commands for twinned crystals. Validate with R-factor convergence (R1 < 5% for high-quality data).
  • Validation Tools : Check Platon/ADDSYM for missed symmetry and Mercury for intermolecular interactions (e.g., π-π stacking distances ~3.8 Å) .

Q. How does the compound’s thiourea-like structure influence its coordination chemistry with transition metals?

  • Methodological Answer : The carboxamide and benzofuran oxygen atoms act as hard Lewis bases, while the benzoyl group provides π-backbonding sites. Synthesize metal complexes (e.g., Ni(II), Cu(II)) and characterize using:
  • Magnetic Susceptibility : To determine geometry (e.g., square planar vs. tetrahedral).
  • UV-Vis Spectroscopy : d-d transitions (e.g., Cu(II) complexes show λmax ~600–800 nm).
  • SC-XRD : Confirm coordination modes (e.g., monodentate vs. bidentate) .

Q. What computational methods predict the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to assess stability.
  • Docking Studies (AutoDock Vina) : Model interactions with enzymes (e.g., cytochrome P450) using the benzofuran moiety as a hydrophobic anchor.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) from SC-XRD data .

Data Contradiction Analysis

Q. How should researchers address discrepancies between observed and theoretical vibrational spectra?

  • Methodological Answer :
  • Scale Factors : Apply anharmonic corrections (e.g., 0.9613 for B3LYP/6-31G*) to computed IR frequencies.
  • Solvent Effects : Compare experimental spectra in solid state (KBr pellet) vs. solution (ATR-FTIR) to identify polymorphic differences.
  • Hydrogen Bonding : Use SC-XRD-derived H-bond distances (e.g., N–H···O ~2.8 Å) to explain peak broadening in experimental spectra .

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